

(1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide for Asymmetric Synthesis

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Compound of Interest

Compound Name: (1S,2S)-(+)-1,2-Diaminocyclohexane

Cat. No.: B150883

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CAS Number: 21436-03-3

(1S,2S)-(+)-1,2-Diaminocyclohexane is a cornerstone chiral building block in modern asymmetric catalysis. Its rigid C₂-symmetric scaffold has proven invaluable in the synthesis of a wide array of chiral ligands and organocatalysts, facilitating the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and mechanistic diagrams to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(1S,2S)-(+)-1,2-Diaminocyclohexane is a white to light yellow crystalline powder.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ N ₂	[2][3]
Molecular Weight	114.19 g/mol	[2][3]
Melting Point	40-43 °C	[2][4][5][6]
Boiling Point	104-110 °C at 40 mmHg	[2][4][7]
Density	0.951 g/cm ³	[2]
Optical Activity	[α] ₂₀ /D +25° (c = 5 in 1 M HCl)	[4]
Appearance	White to light yellow crystal powder	[1][6]
Solubility	Soluble in water	[2][8]
Flash Point	70 °C (closed cup)	[4]

Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	Spectra available in various databases.	[9][10]
FTIR	Spectra available in various databases.	[9][11]
Mass Spectrometry	Electron ionization mass spectra are available.	[3][12][13]

Safety and Handling

(1S,2S)-(+)-1,2-Diaminocyclohexane is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][7] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood.[14][15][16] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If the substance comes into contact with skin, flush with plenty of water.[7]

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]

Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363.[4]

Experimental Protocols

Resolution of Racemic trans-1,2-Diaminocyclohexane

The enantiomerically pure **(1S,2S)-(+)-1,2-diaminocyclohexane** is typically obtained through the resolution of the racemic trans-isomer using a chiral resolving agent, most commonly L-(+)-tartaric acid.[1][11][17] The diastereomeric salt of the (1R,2R)-enantiomer with L-(+)-tartaric acid is less soluble and precipitates from the solution.

Protocol:

- Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) in a 1 L beaker equipped with an overhead stirrer.[11]
- Stir the mixture at room temperature until complete dissolution.
- Slowly add a mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) at a rate that allows the reaction temperature to reach 70 °C.[11]
- To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that allows the temperature to reach 90 °C.[11]
- Cool the mixture to ≤5 °C in an ice bath for 2 hours to allow for precipitation.[11]
- Collect the precipitate by vacuum filtration.
- Wash the wet cake with cold water (100 mL) followed by methanol (5 x 100 mL).[11]
- Dry the solid to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.
- To obtain the free diamine, the tartrate salt is treated with an aqueous solution of NaOH and the product is extracted with an organic solvent.[1]

Synthesis of (1S,2S)-Jacobsen's Catalyst

Jacobsen's catalyst is a manganese-salen complex widely used for the enantioselective epoxidation of unfunctionalized alkenes.^{[1][6]}

Step 1: Synthesis of the Salen Ligand

- In a round-bottom flask, dissolve the resolved (1S,2S)-1,2-diaminocyclohexane (10 mmol) in absolute ethanol.^[1]
- Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.^[1]
- Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.^[1]
- Cool the mixture and collect the yellow precipitate by vacuum filtration.

Step 2: Metallation with Manganese(II)

- In a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, suspend the salen ligand (1.0 g) in absolute ethanol (25 mL).
- Heat the mixture to reflux for 20 minutes.
- Add solid $\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (2.0 equivalents) in one portion.
- Continue to reflux for an additional 30 minutes.
- Fit the flask with a gas bubbling tube and bubble air through the solution at a slow rate while continuing to heat at reflux for 1 hour.
- After cooling, the dark brown precipitate of the Mn(III) complex is collected. The catalyst can be further purified by recrystallization.

Enantioselective Epoxidation of Alkenes using Jacobsen's Catalyst

This protocol provides a general procedure for the epoxidation of unfunctionalized alkenes.^[1]

- Prepare a buffered bleach solution (~0.55 M in NaOCl) by adding 5 mL of 0.05 M Na_2HPO_4 to 12.5 mL of commercial household bleach. Adjust the pH to 11.3 with 1 M NaOH.
- In a 50 mL Erlenmeyer flask, dissolve the alkene (0.5 g) and Jacobsen's catalyst (10 mol %) in 5 mL of CH_2Cl_2 .
- Add the buffered bleach solution dropwise to the stirred alkene/catalyst solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, separate the layers and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude epoxide by flash chromatography on silica gel.

Asymmetric Hydrogenation of Ketones using a Ru-(1S,2S)-DACH Catalyst

Ruthenium complexes bearing a chiral diphosphine ligand and (1S,2S)-diaminocyclohexane are highly effective for the asymmetric hydrogenation of ketones.^{[4][14]}

Protocol for Catalyst Pre-formation (in situ):

- In a glovebox, charge a Schlenk flask with $[\text{RuCl}_2(\text{p-cymene})]_2$ (0.005 mmol) and a chiral diphosphine ligand (e.g., (S)-BINAP, 0.011 mmol).^[1]
- Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 10-15 minutes.
- Add (1S,2S)-1,2-diaminocyclohexane (0.01 mmol) and continue stirring for another 10-15 minutes to form the active catalyst precursor solution.^[1]

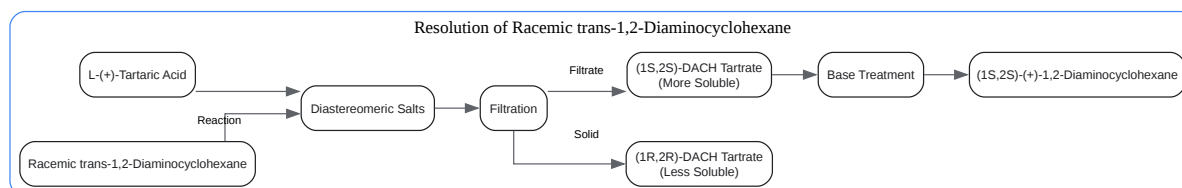
Asymmetric Hydrogenation:

- In a separate autoclave, dissolve the ketone (e.g., acetophenone, 1 mmol) in anhydrous, degassed isopropanol (5 mL).^[1]

- Add a solution of potassium tert-butoxide (KOtBu, 0.02 mmol) in isopropanol.
- Transfer the pre-formed catalyst solution to the autoclave via cannula.
- Pressurize the autoclave with hydrogen gas (typically 1-10 atm) and stir at the desired temperature until the reaction is complete.[4][14]
- After depressurization, the reaction mixture can be analyzed to determine conversion and enantiomeric excess. The product alcohol can be purified by standard methods.

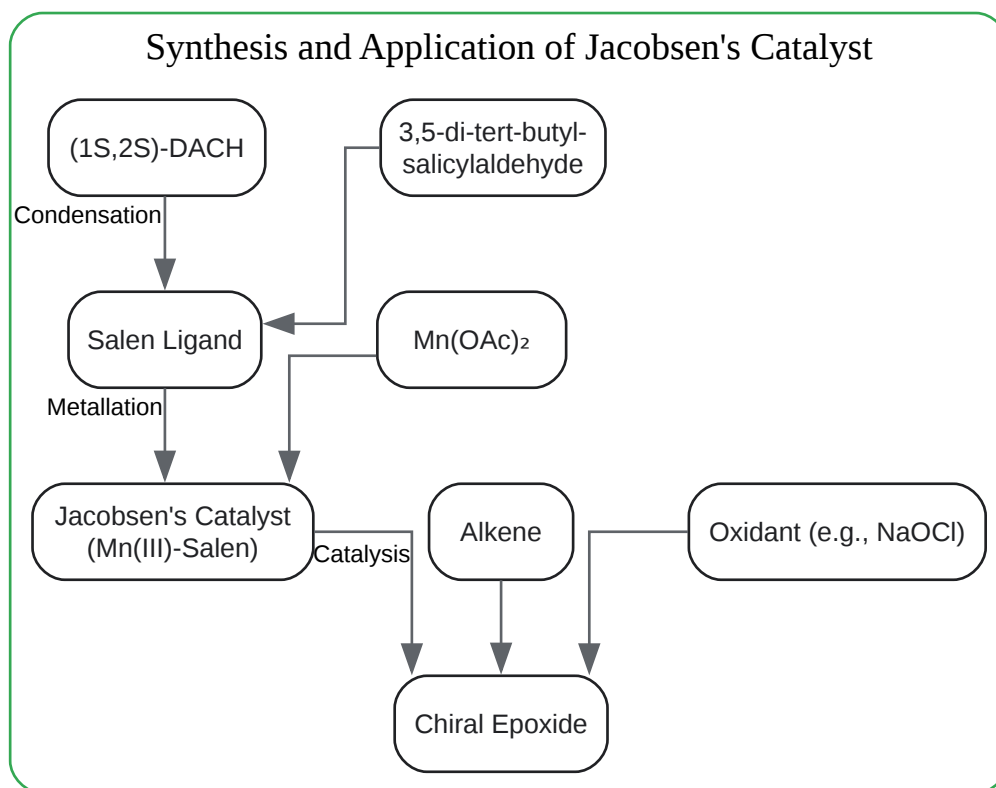
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving **(1S,2S)-(+)-1,2-Diaminocyclohexane**.



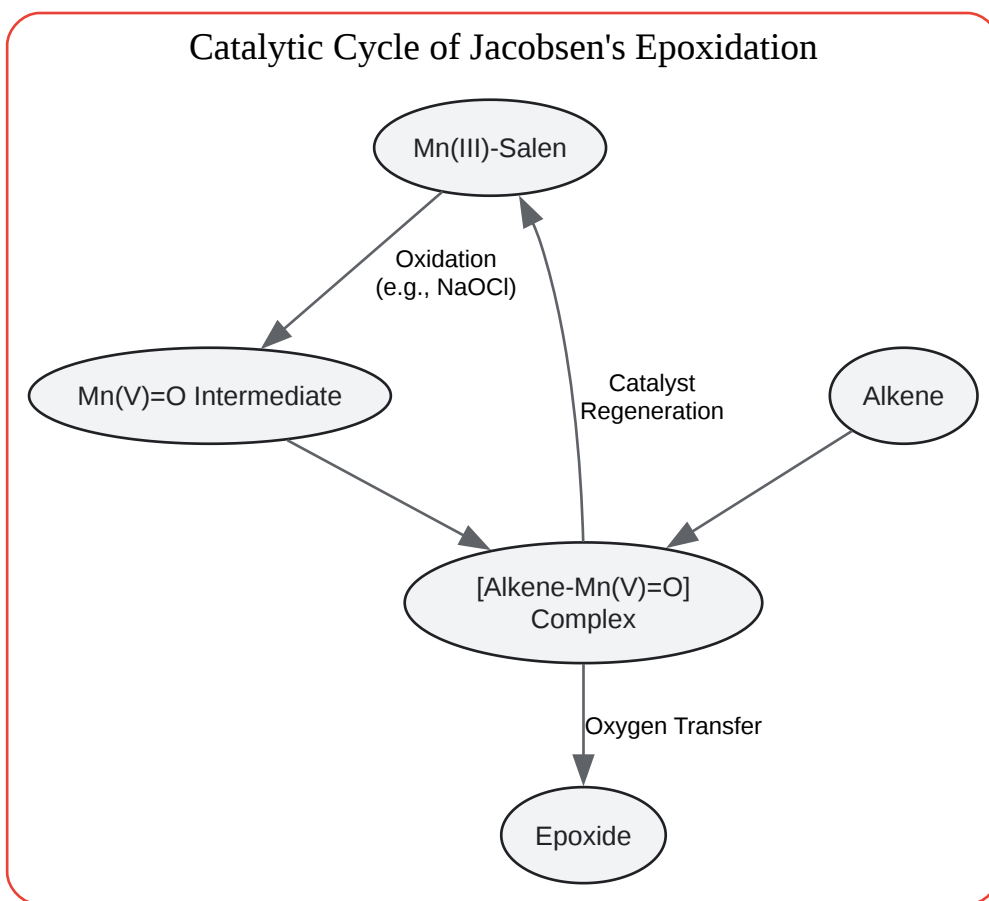
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Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.



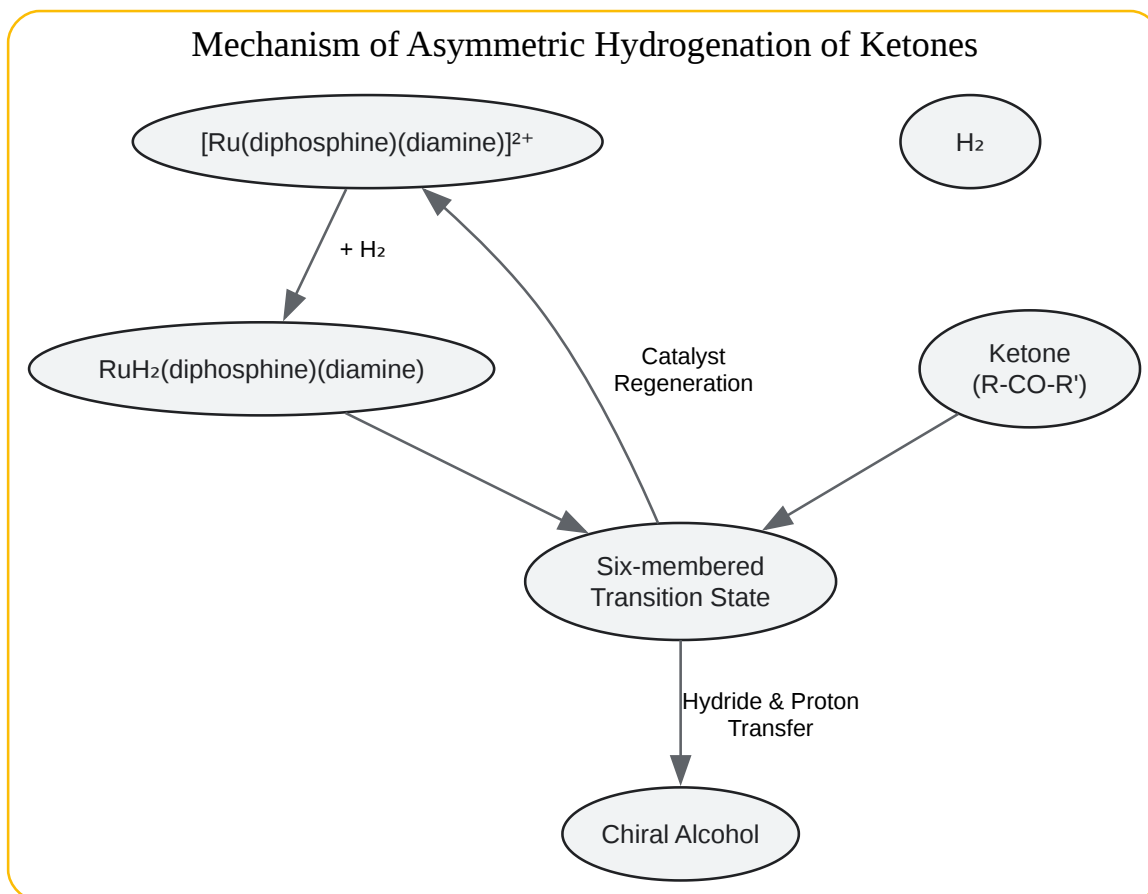
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Caption: Synthesis of Jacobsen's catalyst and its use in epoxidation.



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Caption: Simplified catalytic cycle of Jacobsen's epoxidation.



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Caption: Key steps in the asymmetric hydrogenation of ketones.

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